4-Ethoxy-3-fluoroaniline

Übersicht

Beschreibung

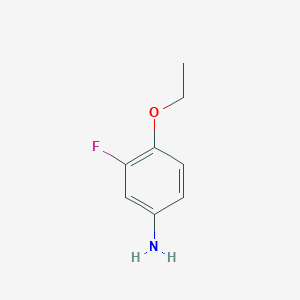

4-Ethoxy-3-fluoroaniline is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 4th and 3rd positions, respectively. This compound is used in various chemical syntheses and has applications in research and industry.

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds.

Pharmacokinetics

Its physical properties such as boiling point (~2585° C at 760 mmHg), density (~11 g/mL), and refractive index (n 20D 153) are predicted . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in proteomics research , it may have diverse effects on cellular proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-fluoroaniline can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 4-ethoxyaniline with a fluorinating agent. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-fluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-fluoroaniline is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and agrochemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-4-ethoxy-5-fluoroaniline: Similar in structure but with a bromine atom instead of a hydrogen atom at the 3rd position.

2-Bromo-3-fluoroaniline: Contains a bromine atom at the 2nd position and a fluoro group at the 3rd position.

4-Methoxy-3-fluoroaniline: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-Ethoxy-3-fluoroaniline is unique due to the presence of both ethoxy and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

4-Ethoxy-3-fluoroaniline is an organic compound characterized by its unique combination of an ethoxy group and a fluorine atom at the meta position of the aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : 155.17 g/mol

-

Structure :

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability compared to non-fluorinated analogs. Additionally, the ethoxy group may facilitate interactions with specific enzymes and receptors, influencing biochemical pathways.

Target Interactions

Research indicates that this compound may interact with:

- Enzymes : It has been shown to affect enzyme activity, which can lead to alterations in metabolic processes.

- Receptors : The compound may bind to various receptors, modulating signal transduction pathways.

Antibacterial Properties

Studies have suggested that compounds with fluorinated anilines exhibit enhanced antibacterial properties. The structural features of this compound allow it to interact effectively with bacterial enzymes, potentially inhibiting their function. This property makes it a candidate for further investigation in antibiotic development.

Pharmacokinetics

Fluorinated compounds often demonstrate improved pharmacokinetic profiles. For this compound:

- Absorption : Enhanced due to increased lipophilicity.

- Metabolism : The presence of the ethoxy group may influence metabolic stability, leading to prolonged action in biological systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various fluorinated anilines, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

- Pharmacological Evaluation : In a pharmacological assessment, this compound was tested for its effects on enzyme activity related to metabolic disorders. The findings revealed that it could modulate key enzymes involved in glucose metabolism, indicating a potential role in managing diabetes.

- Synthesis and Characterization : Research on the synthesis of this compound highlighted its utility as a precursor in drug development. The compound was synthesized through various methods, demonstrating versatility in chemical reactions such as Suzuki-Miyaura cross-coupling.

Comparative Analysis

To better understand the significance of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | F-C₆H₄-O-C₂H₅ | Unique ethoxy and fluorine groups; potential antibacterial activity |

| N-Ethyl-3-fluoroaniline | F-C₆H₄-N(C₂H₅) | Lacks ethoxy group; simpler structure |

| 4-Fluoro-N,N-diethyl-aniline | F-C₆H₄-N(C₂H₅)₂ | Contains two ethyl groups; increased steric hindrance |

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWQZGYKULGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.